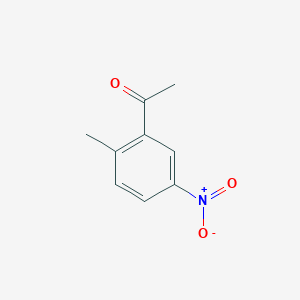
(3-(Methylsulfonamidomethyl)phenyl)boronic acid
Descripción general
Descripción
“(3-(Methylsulfonamidomethyl)phenyl)boronic acid” is a derivative of boronic acid . It has a molecular weight of 229.06 and its IUPAC name is 3-{[(methylsulfonyl)amino]methyl}phenylboronic acid . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12BNO4S/c1-15(13,14)10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in Suzuki-Miyaura coupling reactions . This is a metal-catalyzed reaction, typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 246-248°C .Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos borónicos, incluido este compuesto, se utilizan cada vez más en diversas áreas de investigación. Interactúan con dioles y bases de Lewis fuertes como aniones de fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección . Estas aplicaciones pueden ser ensayos homogéneos o detección heterogénea .
Etiquetado biológico
La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas que van desde el etiquetado biológico . Esto los convierte en valiosos en el campo de la bioquímica para marcar y rastrear ciertos compuestos biológicos.
Manipulación y modificación de proteínas
Los ácidos borónicos han mostrado un crecimiento en la interacción con las proteínas, su manipulación y el etiquetado celular . Esto permite el estudio detallado y la manipulación de proteínas, lo cual es crucial en campos como la biología molecular y la medicina.
Tecnologías de separación
Los ácidos borónicos se utilizan en tecnologías de separación . Se pueden utilizar para separar ciertos compuestos de una mezcla, lo cual es útil en varios procesos científicos e industriales.
Desarrollo de terapias
Los ácidos borónicos se utilizan en el desarrollo de terapias . Sus propiedades únicas los hacen útiles en la creación de nuevos fármacos y tratamientos.
Enriquecimiento de moléculas que contienen cis-diol
Los polímeros funcionalizados con ácido fenilborónico (PBA) muestran una alta afinidad de unión a la adenosina y el catecol, que son moléculas que contienen cis-diol . Esto los hace útiles para el enriquecimiento de estas moléculas, mejorando la sensibilidad y precisión de la detección .
Intermediario farmacéutico
“(3-Methylsulfonylaminomethyl)benzeneboronic acid” se utiliza como intermedio farmacéutico . Esto significa que se utiliza en la producción de varios productos farmacéuticos.
Investigación proteómica
Este compuesto es un producto especializado para aplicaciones de investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, y este compuesto puede desempeñar un papel crucial en dicha investigación.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H317 and H319, which mean that it may cause an allergic skin reaction and serious eye irritation, respectively . The precautionary statements include P261, P264, P272, P280, P302+P352, P321, P362+P364, and P501, which provide instructions for handling, storage, and disposal .
Direcciones Futuras
Boronic acids, including “(3-(Methylsulfonamidomethyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in the development of glucose-sensitive hydrogels, which can be suitable candidates for the design of insulin delivery systems . Given the current growth, it is estimated that the number of people with diabetes will increase to 783 million by 2045 , indicating a potential increase in the demand for such systems.
Propiedades
IUPAC Name |
[3-(methanesulfonamidomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-15(13,14)10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSWJJOLFPIDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNS(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624585 | |
| Record name | (3-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-39-7 | |
| Record name | B-[3-[[(Methylsulfonyl)amino]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 850568-39-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)









